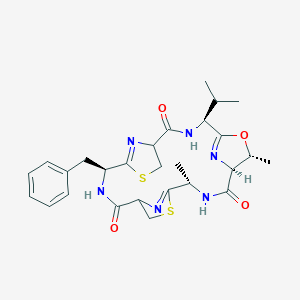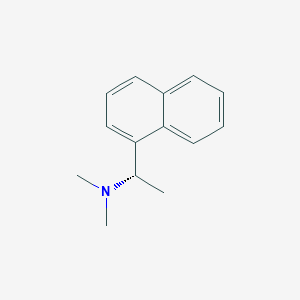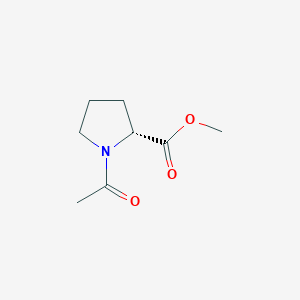
3-Iodo-4-phenyl-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-phenyl-1,2-dihydronaphthalene is a chemical compound that belongs to the class of organic compounds known as dihydronaphthalenes. It is a white to off-white solid that is soluble in organic solvents such as ethanol and acetone. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of 3-Iodo-4-phenyl-1,2-dihydronaphthalene is not well understood. However, it is believed to act by binding to specific receptors in the body, which leads to a cascade of biochemical and physiological effects.
Biochemical and physiological effects:
Studies have shown that 3-Iodo-4-phenyl-1,2-dihydronaphthalene has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have an inhibitory effect on certain enzymes and receptors in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Iodo-4-phenyl-1,2-dihydronaphthalene in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective tool for scientific research. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and storage.
Future Directions
There are several potential future directions for the study of 3-Iodo-4-phenyl-1,2-dihydronaphthalene. One area of interest is its potential applications in the development of new anti-inflammatory and anti-cancer drugs. Another area of interest is its potential use as a tool in the study of various physiological and biochemical processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, 3-Iodo-4-phenyl-1,2-dihydronaphthalene is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It has been shown to have significant biological activity and has been used as a tool in the study of various physiological and biochemical processes. While there are some limitations to its use, the potential applications of this compound make it an important tool for scientific research.
Synthesis Methods
The synthesis of 3-Iodo-4-phenyl-1,2-dihydronaphthalene involves the reaction of 1,2-dihydronaphthalene with iodine and phenylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. This reaction yields the desired compound in good yield and high purity.
Scientific Research Applications
3-Iodo-4-phenyl-1,2-dihydronaphthalene has been extensively studied for its potential applications in scientific research. It has been shown to have significant biological activity and has been used as a tool in the study of various physiological and biochemical processes.
properties
CAS RN |
117408-90-9 |
|---|---|
Molecular Formula |
C16H13I |
Molecular Weight |
332.18 g/mol |
IUPAC Name |
3-iodo-4-phenyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C16H13I/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-9H,10-11H2 |
InChI Key |
ZDJFRKKPPVLIGG-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)I |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)I |
synonyms |
3-IODO-4-PHENYL-1,2-DIHYDRO-NAPHTHALENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



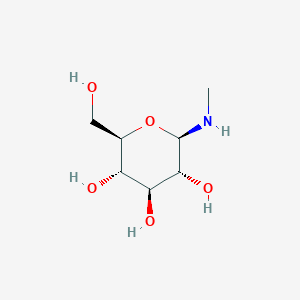
![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)



![Thieno[3,2-b]pyridin-6-ylmethanol](/img/structure/B40043.png)
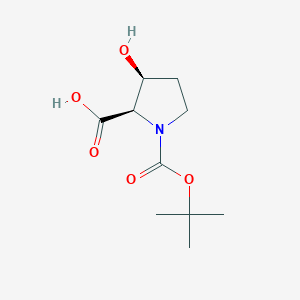

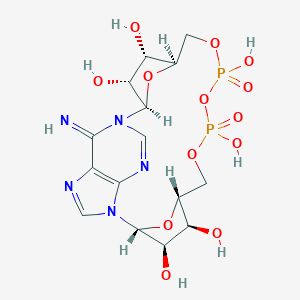
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)
